4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as MTPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called metalloproteases, which play important roles in various biological processes.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Leukemia Treatment
Imatinib, a drug used to treat chronic myelogenic leukemia, contains a similar structure to the compound . Imatinib specifically inhibits the activity of tyrosine kinases, which is crucial for the treatment of leukemia .
Inhibition of DDR1
Compounds similar to “4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide” have shown strong inhibition against DDR1 . DDR1 is a type of receptor tyrosine kinase associated with cell growth and differentiation, and its inhibition can be beneficial in the treatment of various diseases, including cancer .
Material Science
Thiophene and its derivatives also have applications in material science . They are used in the synthesis of conductive polymers due to their ability to form stable cations .
Alzheimer’s Treatment
Compounds containing a thiophene nucleus have been used as serotonin antagonists in the treatment of Alzheimer’s disease .
Anti-Inflammatory Agents
Some compounds containing a thiophene nucleus act as anti-inflammatory agents . This makes them useful in the treatment of conditions characterized by inflammation.
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which also contains a pyrazine group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and differentiation .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the suppression of cell proliferation and differentiation .
properties
IUPAC Name |
4-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-2-4-14(5-3-12)23(20,21)19-10-15-16(18-8-7-17-15)13-6-9-22-11-13/h2-9,11,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVGNUWTDYNRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide |
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